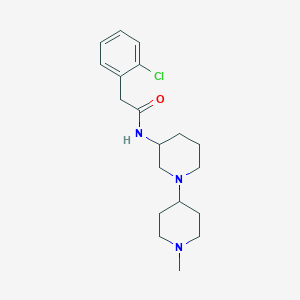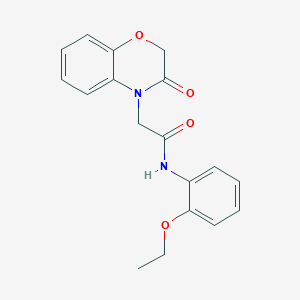![molecular formula C13H8ClF3N2O B6107590 2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide
説明
2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide, also known as TFB-TN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of nicotinamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
Supramolecular Structures and Hydrogen Bonding
Research on molecules similar to 2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide, such as 2-chloro-N-(nitrophenyl)nicotinamides, reveals their ability to form supramolecular structures through hydrogen bonding. These compounds can link into chains of edge-fused rings, demonstrating potential in the field of crystallography and molecular design (de Souza et al., 2005).
Herbicidal Activity and Synthesis
In the agricultural sector, derivatives of 2-chloronicotinamides, including compounds structurally related to this compound, have been synthesized and tested for herbicidal activity. Some derivatives exhibit significant herbicidal properties, which could contribute to the development of new herbicides (Yu et al., 2021).
Synthesis of Key Intermediates in Herbicide Production
This compound derivatives serve as key intermediates in synthesizing efficient herbicides like trifloxysulfuron. The optimization of synthesis conditions and high overall yield mark their importance in the chemical industry (Hang-dong, 2010).
Copper(II) Complexes and Supramolecular Chemistry
In supramolecular chemistry, nicotinamide derivatives including this compound play a role in constructing copper(II) complexes. These complexes, formed through hydrogen bonding, have potential applications in materials science and coordination chemistry (Halaška et al., 2013).
Applications in Anticancer Research
Nicotinamide derivatives, closely related to this compound, have been identified as potent inducers of apoptosis in cancer research. Their ability to activate caspase in breast cancer cells and other cancer types demonstrates their potential in developing new anticancer agents (Cai et al., 2003).
Antibacterial Properties
Some derivatives of 2-chloronicotinamides exhibit significant antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Bheemanapalli et al., 2008).
Corrosion Inhibition
Nicotinamide and its derivatives, including those similar to this compound, have been studied as corrosion inhibitors. Their adsorption on metal surfaces in acidic environments indicates potential use in protecting materials against corrosion (Jeeva et al., 2017).
Pharmaceutical Co-crystals
Nicotinamide, a related compound, forms co-crystals with other pharmaceutical compounds, suggesting that derivatives like this compound could also form stable co-crystals, potentially enhancing drug properties (Lemmerer et al., 2010).
特性
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-11-8(4-3-7-18-11)12(20)19-10-6-2-1-5-9(10)13(15,16)17/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGDFXORZSTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)


![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)
![2-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6107552.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B6107578.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)

![(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107587.png)
![(3-(2-fluorobenzyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6107588.png)

![N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6107620.png)